2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety linked to an acetohydrazide group, which is further connected to a hydroxy-methoxyphenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The key steps include:
Formation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate acylating agent to form the benzotriazole-acetohydrazide intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-hydroxy-5-methoxybenzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The hydroxy-methoxyphenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Lacks the hydroxy-methoxyphenyl group, resulting in different chemical properties.
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]acetohydrazide: Does not contain the benzotriazole moiety, affecting its reactivity and applications.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the combination of the benzotriazole and hydroxy-methoxyphenyl groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H15N5O3 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5O3/c1-24-12-6-7-15(22)11(8-12)9-17-19-16(23)10-21-14-5-3-2-4-13(14)18-20-21/h2-9,22H,10H2,1H3,(H,19,23)/b17-9+ |
InChI Key |
LTUWHZKIEXZNCT-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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